molecular formula C7H3ClNNaO2S B13159690 Sodium 2-chloro-4-cyanobenzene-1-sulfinate

Sodium 2-chloro-4-cyanobenzene-1-sulfinate

Cat. No.: B13159690
M. Wt: 223.61 g/mol
InChI Key: OOFKCYDXVRUVNR-UHFFFAOYSA-M
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Description

Sodium 2-chloro-4-cyanobenzene-1-sulfinate (CAS 1101822-21-2) is a high-value, multifunctional organosulfur compound prized as a synthetic building block in medicinal chemistry and materials science. Its molecular formula is C 7 H 3 ClNNaO 2 S and it has a molecular weight of 223.61 g/mol . The structure features both an electron-withdrawing cyano group and a chloro substituent on the benzene ring, which significantly influences the electronic properties and reactivity of the sulfinate moiety . This unique substitution pattern makes it a versatile precursor for constructing complex molecules. Sodium sulfinates are known for their stability and ease of handling, serving as key precursors for crucial sulfur-containing functional groups like sulfones and sulfonamides, which are prevalent in pharmaceuticals and agrochemicals . In research, this compound readily participates in a wide range of transformations. It can act as a nucleophile in substitution reactions or, under oxidative or radical conditions, as a source of sulfonyl radicals. These radicals can be added across alkenes and alkynes or used in C-H functionalization and cyclization reactions to build more complex cyclic structures . The compound's utility is demonstrated in published organic synthesis methodologies . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other personal use .

Properties

Molecular Formula

C7H3ClNNaO2S

Molecular Weight

223.61 g/mol

IUPAC Name

sodium;2-chloro-4-cyanobenzenesulfinate

InChI

InChI=1S/C7H4ClNO2S.Na/c8-6-3-5(4-9)1-2-7(6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

OOFKCYDXVRUVNR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Theoretical and Computational Studies of Sodium 2 Chloro 4 Cyanobenzene 1 Sulfinate

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a common computational method used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can predict molecular geometries, orbital energies, and charge distributions with a good balance of accuracy and computational cost.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial in determining a molecule's reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability. science.govresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

For a molecule like Sodium 2-chloro-4-cyanobenzene-1-sulfinate, the HOMO is expected to be localized on the electron-rich sulfinate group and the aromatic ring, while the LUMO would likely be distributed over the electron-withdrawing cyano and chloro substituents.

Table 1: Illustrative Frontier Molecular Orbital Energies for Aromatic Sulfinates

Molecular Orbital Energy (eV) Description
LUMO -1.5 Lowest Unoccupied Molecular Orbital; electron acceptor region
HOMO -6.0 Highest Occupied Molecular Orbital; electron donor region

| Energy Gap (ΔE) | 4.5 | Indicator of chemical stability and reactivity |

Note: The values in this table are representative examples for similar aromatic compounds and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), suitable for electrophilic attack, while blue indicates electron-deficient regions (positive potential), susceptible to nucleophilic attack.

In this compound, the oxygen atoms of the sulfinate group would be regions of strong negative potential (red). The area around the chlorine atom can exhibit a region of positive potential known as a "sigma-hole," which is crucial for halogen bonding. nih.gov

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods can calculate the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. nsf.gov For the 2-chloro-4-cyanobenzene-1-sulfinate anion, rotations around the carbon-sulfur bond would be a key area of investigation to determine the most energetically favorable orientation of the sulfinate group relative to the benzene (B151609) ring. The stability of different isomers (e.g., positional isomers where the chloro and cyano groups are at different positions) can also be compared by calculating their total energies.

Prediction and Validation of Reaction Mechanisms and Energy Profiles

Sodium sulfinates are versatile building blocks in organic synthesis. nih.govrsc.org They can act as nucleophiles, electrophiles, or participate in radical reactions, making them valuable for creating new carbon-sulfur and sulfur-nitrogen bonds. rsc.org Computational chemistry can be used to predict and validate the mechanisms of these reactions by calculating the energy profiles of potential reaction pathways. This involves identifying transition states and intermediates and calculating their corresponding activation energies. A lower activation energy indicates a more favorable reaction pathway. For this compound, theoretical studies could explore its participation in reactions such as sulfonylation, where it adds a sulfonyl group to another molecule.

Intermolecular Interactions and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions.

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (like the chlorine in this compound) and a nucleophilic site, such as an oxygen or nitrogen atom. nih.govalbany.edu The chlorine atom possesses an electropositive region (the σ-hole) opposite the C-Cl bond, which can be attracted to an electron-rich region on an adjacent molecule. nih.govnih.gov

In the solid state, this compound would be expected to form a network of interactions. Besides the ionic interaction between the sodium cation and the sulfinate anion, halogen bonds (C-Cl···O or C-Cl···N), hydrogen bonds, and π-π stacking interactions between the aromatic rings would likely play a significant role in determining the final crystal structure. researchgate.net Understanding these interactions is fundamental to controlling the packing of molecules and engineering crystalline materials with specific properties. nih.gov

Table 2: Compound Names Mentioned

Compound Name

Packing Effects in Solid-State Structures

The crystalline arrangement of molecules, or crystal packing, is dictated by a delicate balance of intermolecular forces that seek to achieve a state of minimum energy. In the solid-state structure of an ionic and polar molecule such as this compound, a complex interplay of strong and weak interactions would be anticipated to govern the three-dimensional architecture. While specific crystallographic data for this compound is not publicly available, an analysis of its structural features allows for a theoretical exploration of the forces likely to direct its packing.

Beyond the dominant ionic forces, weaker intermolecular interactions involving the organic part of the anion would play a crucial role in the finer details of the crystal packing. These include:

Dipole-Dipole Interactions: The presence of the strongly electron-withdrawing cyano (-C≡N) and chloro (-Cl) groups creates significant dipole moments within the benzene ring. These dipoles would likely arrange in an antiparallel fashion in the crystal lattice to minimize electrostatic repulsion and maximize attraction, a common feature in the crystal structures of aromatic nitriles. mdpi.com

Halogen and Cyano Interactions: Specific short-range interactions, such as halogen bonds (C-Cl···O or C-Cl···N) and cyano interactions (C≡N···Na⁺ or C≡N···Cl), could further stabilize the crystal structure. The versatility of the cyano group allows it to participate in various types of intermolecular bonding. mdpi.com

π-π Stacking: The aromatic rings of the 2-chloro-4-cyanobenzene-1-sulfinate anions could engage in π-π stacking interactions. The electron-deficient nature of the ring, due to the attached substituents, might favor offset or slipped-stacking arrangements to optimize electrostatic interactions between the π systems. rsc.org

The combination of these varied interactions can also give rise to polymorphism, where the same compound crystallizes into different solid-state forms with distinct physical properties. wjpls.orgresearchgate.net Each polymorph would represent a different energetic minimum in the landscape of possible crystal packings, influenced by factors such as solvent of crystallization and temperature. wjpls.org

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through ab initio and DFT Methods

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for predicting the spectroscopic properties of molecules, providing insights that can aid in structural elucidation and the interpretation of experimental data. researchgate.netchemrxiv.org These methods solve the electronic Schrödinger equation to determine the electron distribution and energy levels within a molecule, from which spectroscopic parameters can be derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the nuclear magnetic shielding tensors for each atom, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). chemrxiv.orgnih.gov For this compound, DFT methods such as B3LYP, often paired with a basis set like 6-311+G(d,p), are commonly used to achieve a good balance between accuracy and computational cost for organic molecules. comporgchem.com The predicted chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms would be highly sensitive to the electronic environment, influenced by the chloro and cyano substituents.

Illustrative Predicted NMR Data Disclaimer: The following data is hypothetical and for illustrative purposes only, demonstrating the type of output provided by computational methods. No specific experimental or calculated data for this compound is available in the cited sources.

AtomPredicted 13C Chemical Shift (ppm)Predicted 1H Chemical Shift (ppm)
C1-S145.0 - 155.0-
C2-Cl130.0 - 140.0-
C3-H128.0 - 135.07.5 - 7.8
C4-CN110.0 - 118.0-
C5-H130.0 - 138.07.8 - 8.1
C6-H125.0 - 132.07.6 - 7.9
C≡N115.0 - 122.0-

Infrared (IR) Spectroscopy

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. researchgate.netunito.it By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. researchgate.net The IR spectrum of this compound would be characterized by vibrations of the substituted benzene ring, the sulfinate group, and the cyano group.

Illustrative Predicted IR Data Disclaimer: The following data is hypothetical and for illustrative purposes only.

Predicted Frequency (cm-1)Vibrational Mode Assignment
3050 - 3100Aromatic C-H stretch
2220 - 2240C≡N nitrile stretch
1580 - 1600Aromatic C=C ring stretch
1050 - 1150S=O asymmetric stretch (sulfinate)
950 - 1050S=O symmetric stretch (sulfinate)
700 - 800C-Cl stretch
650 - 750C-S stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.netnumberanalytics.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum would be expected to show absorptions arising from π → π* transitions within the aromatic system, potentially modulated by n → π* transitions involving the sulfinate and cyano groups.

Illustrative Predicted UV-Vis Data Disclaimer: The following data is hypothetical and for illustrative purposes only.

Predicted λmax (nm)Oscillator Strength (f)Electronic Transition
280 - 2950.15 - 0.25π → π
240 - 2550.40 - 0.60π → π
210 - 2250.30 - 0.50π → π*

Research Applications of Sodium 2 Chloro 4 Cyanobenzene 1 Sulfinate in Chemical Synthesis and Materials Science

As a Versatile Reagent in Organic Synthesis

Sodium arylsulfinates are recognized as powerful and multifaceted building blocks in the field of organic synthesis. dntb.gov.uarsc.orgrsc.org They can act as sources of sulfonyl radicals, nucleophiles, or electrophiles, depending on the reaction conditions, making them highly valuable for the construction of a wide array of organosulfur compounds. rsc.org

The reactivity of the sulfinate group in Sodium 2-chloro-4-cyanobenzene-1-sulfinate allows for its incorporation into more complex molecular frameworks. Arylsulfinates are known to participate in various coupling reactions, enabling the formation of carbon-sulfur and heteroatom-sulfur bonds. This capability is fundamental in medicinal chemistry and drug discovery, where the sulfonyl group is a common pharmacophore. The chloro and cyano substituents on the aromatic ring of this specific sulfinate offer additional sites for chemical modification, potentially allowing for the sequential and controlled assembly of intricate molecular structures.

This compound is an excellent precursor for a variety of tailored organosulfur compounds. The sulfinate moiety can be readily converted into other sulfur-containing functional groups, such as sulfones, sulfonamides, and thiosulfonates. dntb.gov.uarsc.org This chemical versatility allows researchers to synthesize novel compounds with specific electronic and steric properties for various research applications, including the development of new catalysts, ligands, and biologically active molecules.

Precursor CompoundResulting Organosulfur Compound ClassPotential Research Interest
This compoundSulfonesPharmaceutical intermediates, materials science
This compoundSulfonamidesAntibacterial agents, diuretics
This compoundThiosulfonatesAntimicrobial agents, antioxidants

Role in the Synthesis of Functional Polymers and Advanced Materials Precursors

The incorporation of sulfur-containing functional groups into polymers can impart unique and desirable properties, such as thermal stability, conductivity, and optical activity. This compound can serve as a monomer or a modifying agent in the synthesis of such functional polymers. The presence of the chloro and cyano groups provides handles for polymerization or for grafting onto existing polymer backbones. The resulting sulfur-containing polymers could find applications in areas such as high-performance plastics, organic electronics, and membrane technology.

Applications in Analytical Chemistry

While specific applications for this compound in analytical chemistry are not well-documented, compounds with similar functionalities have found utility in this field.

Given its stability and well-defined chemical structure, this compound could potentially be used as a chemical standard for the calibration of analytical instruments or for the validation of analytical methods aimed at detecting and quantifying related organosulfur compounds. Furthermore, the sulfinate group can undergo specific chemical reactions that lead to a detectable change, such as in color or fluorescence, which could be exploited for the development of new reagents for specific detection methodologies.

Bio-conjugation and Biochemical Research Tools (Excluding Direct Medicinal Applications)

The reactivity of the sulfinate group can also be harnessed for applications in bioconjugation. While direct medicinal applications are excluded from the scope of this article, the ability to attach this molecule to biomolecules such as proteins or nucleic acids could be valuable for developing biochemical research tools. For instance, the unique substitution pattern of this compound could serve as a specific tag or probe for studying biological systems, without imparting direct therapeutic effects. The chloro and cyano groups could be used for covalent attachment to biomolecules, while the sulfinate itself could be used as a handle for further chemical modifications.

Research on this compound in Specific Biomolecule Applications Remains Undocumented in Publicly Available Literature

Extensive research into the applications of specific chemical compounds is crucial for advancing various scientific fields. However, detailed investigations into the utility of every synthesized compound are not always available in public-facing scientific literature. A thorough review of existing research indicates that specific applications of the chemical compound This compound in the functionalization of nucleobases and other biomolecules for the development of research probes have not been documented.

While the broader class of sulfinate salts has been recognized for its potential in modifying biological molecules, the specific roles and research findings related to this compound in this area remain elusive. Scientific studies have explored other sulfinate salts, such as sodium trifluoromethanesulfinate, for their ability to functionalize RNA and DNA nucleobases. These studies have laid the groundwork for developing new methods to attach functional groups to nucleic acids, which can be instrumental in creating fluorescent probes for tracking biomolecules in various biological systems.

The general methodology involves the use of sulfinate salts to introduce modifications to the Hoogsteen edge of RNA and DNA nucleobases. This chemical strategy allows for the attachment of a variety of functional moieties, including fluorescent dyes and affinity probes like biotin, which are essential tools for nucleic acid purification and studying nucleic acid-protein interactions.

Despite the progress with other related compounds, the specific contributions and research findings for this compound in the realm of biomolecule functionalization for research probes are not present in the currently accessible scientific and academic databases. This highlights a potential area for future investigation, where the unique properties of this particular sulfinate salt could be explored for novel applications in chemical synthesis and materials science.

Future Research Directions and Unaddressed Challenges

Development of Novel and Highly Selective Synthetic Routes

While the classical synthesis of sodium arylsulfinates involves the reduction of the corresponding sulfonyl chlorides, there is considerable scope for the development of more efficient and selective methods for the preparation of Sodium 2-chloro-4-cyanobenzene-1-sulfinate. The most common method for preparing sodium arylsulfinates is the reduction of the corresponding sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate. nih.gov

A likely precursor for the synthesis of this compound is 2-chloro-4-cyanobenzenesulfonyl chloride. The synthesis of this precursor has been reported, avoiding hazardous diazotization reactions. google.com The conventional synthesis would then proceed as follows:

Reaction Scheme:

Future research should focus on:

Catalytic Methods: Investigating transition-metal-catalyzed C-S bond formation reactions to directly synthesize the sulfinate from readily available starting materials, such as 1-bromo-2-chloro-4-cyanobenzene.

Flow Chemistry Approaches: Developing continuous flow processes for the synthesis, which can offer improved safety, scalability, and product consistency.

Electrochemical Synthesis: Exploring electrochemical methods for the reduction of 2-chloro-4-cyanobenzenesulfonyl chloride as a greener alternative to traditional reducing agents. rsc.org

Table 1: Comparison of Potential Synthetic Routes

Synthetic RoutePotential AdvantagesPotential Challenges
Classical Reduction Well-established, readily available reagents.May require harsh conditions, potential for side products.
Catalytic C-S Coupling Milder reaction conditions, high selectivity.Catalyst cost and optimization, substrate scope.
Flow Chemistry Enhanced safety, scalability, and control.Initial setup costs, optimization of flow parameters.
Electrochemical Synthesis Green and sustainable, avoids chemical oxidants/reductants.Electrode material selection, optimization of reaction conditions.

Exploration of New Reactivity Modes and Catalytic Systems

Sodium sulfinates are known to exhibit diverse reactivity, acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. rsc.org The electron-withdrawing nature of the chloro and cyano groups in this compound is expected to influence its reactivity, making it a valuable substrate for a variety of transformations.

Future research in this area should include:

Photoredox Catalysis: Investigating the use of visible-light photoredox catalysis to generate sulfonyl radicals from this compound for addition reactions to alkenes and alkynes. rsc.org

Dual Catalysis: Exploring dual catalytic systems, for instance, combining a transition metal catalyst with a photoredox catalyst, to enable novel cross-coupling reactions.

Asymmetric Catalysis: Developing enantioselective methods for the addition of the sulfinate to prochiral substrates, leading to the synthesis of chiral sulfones.

Table 2: Potential Reactions and Catalytic Systems

Reaction TypeCatalytic SystemPotential Products
Cross-Coupling Palladium or Nickel catalystsDiaryl sulfones, alkyl-aryl sulfones
C-H Functionalization Transition metal catalysts (e.g., Rh, Ru)Arylated sulfones
Radical Addition Photoredox catalystsFunctionalized sulfones
Asymmetric Sulfonylation Chiral transition metal complexesEnantioenriched sulfones

Advanced Computational Modeling for Predictive Organic Chemistry

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules. For this compound, computational modeling can provide valuable insights that can guide experimental work.

Key areas for computational investigation include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) to elucidate the mechanisms of known and novel reactions involving the sulfinate, including transition state analysis to understand selectivity.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity of this compound in different reaction environments.

Catalyst Design: Computationally screening potential catalysts for novel transformations to identify promising candidates for experimental validation.

Integration into Automated and Flow Chemistry Systems for Scalable Research

The integration of chemical synthesis with automated and flow chemistry platforms is revolutionizing the way chemical research is conducted. These technologies enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries.

Future work should focus on:

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of catalysts, ligands, solvents, and temperatures to identify optimal conditions for reactions involving this compound.

Flow Synthesis of Derivatives: Developing continuous flow processes for the derivatization of this compound, allowing for the efficient and scalable production of a library of related compounds for further study.

In-line Analysis: Integrating in-line analytical techniques (e.g., NMR, IR, mass spectrometry) into flow systems to enable real-time monitoring and optimization of reactions.

Investigation of Solid-State Reactivity and Applications

The solid-state properties of organic molecules can significantly influence their reactivity and material applications. The crystalline structure and intermolecular interactions of this compound in the solid state are yet to be explored.

Future research directions include:

Single Crystal X-ray Diffraction: Determining the single-crystal structure of this compound to understand its packing arrangement and intermolecular interactions.

Solid-State Reactions: Investigating the possibility of performing reactions in the solid state, which can offer advantages in terms of selectivity and reduced solvent waste.

Materials Science Applications: Exploring the potential of this compound and its derivatives as components in functional materials, such as organic electronics or polymers, where the sulfonyl group can impart desirable properties.

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